3-Methoxy-5-(methoxycarbonyl)benzoic acid
Overview
Description
3-Methoxy-5-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C10H10O5. It is a derivative of benzoic acid, featuring methoxy and methoxycarbonyl functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-5-(methoxycarbonyl)benzoic acid can be synthesized through the reaction of benzoic acid derivatives with methoxy and methoxycarbonyl groups. One common method involves the esterification of 3-methoxybenzoic acid with methoxycarbonyl chloride under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The methoxycarbonyl group can be reduced to form alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 3-methoxy-5-(carboxy)benzoic acid.
Reduction: Formation of 3-methoxy-5-(hydroxymethyl)benzoic acid.
Substitution: Formation of 3-methoxy-5-(methoxycarbonyl)-4-nitrobenzoic acid or 3-methoxy-5-(methoxycarbonyl)-4-bromobenzoic acid.
Scientific Research Applications
3-Methoxy-5-(methoxycarbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methoxycarbonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methoxybenzoate
- Methyl 4-methoxybenzoate
- Methyl 3,5-dimethoxybenzoate
- Methyl 3-hydroxy-5-methoxybenzoate
Uniqueness
3-Methoxy-5-(methoxycarbonyl)benzoic acid is unique due to the presence of both methoxy and methoxycarbonyl groups on the aromatic ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in esterification and substitution reactions. Additionally, the compound’s structural features make it a valuable intermediate in the synthesis of more complex molecules .
Properties
CAS No. |
71590-08-4 |
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Molecular Formula |
C10H9O5- |
Molecular Weight |
209.17 g/mol |
IUPAC Name |
3-methoxy-5-methoxycarbonylbenzoate |
InChI |
InChI=1S/C10H10O5/c1-14-8-4-6(9(11)12)3-7(5-8)10(13)15-2/h3-5H,1-2H3,(H,11,12)/p-1 |
InChI Key |
PMYOJVWSJTZGDJ-UHFFFAOYSA-M |
SMILES |
COC1=CC(=CC(=C1)C(=O)OC)C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)C(=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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